Norletimol
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Overview
Description
Norletimol is a Schiff base compound with the molecular formula C14H13NO. It has shown promising anti-inflammatory properties and has been tested as an antirheumatic agent in clinical trials . The compound is also known for its potential use in treating progressive myopia in children .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norletimol can be synthesized through the condensation reaction between an aromatic aldehyde and a primary amine. The reaction typically involves the use of ethanol as a solvent and may require heating to facilitate the formation of the Schiff base.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the imine group can be targeted.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound, such as amines.
Substitution: Substituted Schiff bases with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its anti-inflammatory and antirheumatic properties.
Medicine: Tested in clinical trials for treating rheumatoid arthritis and progressive myopia.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Norletimol exerts its effects primarily through its interaction with inflammatory pathways. As a Schiff base, it can inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of cyclooxygenase enzymes, similar to nonsteroidal anti-inflammatory drugs .
Comparison with Similar Compounds
Schiff Bases: Other Schiff bases with similar structures and properties.
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Compounds like diclofenac and ibuprofen that also target inflammatory pathways.
Uniqueness: Norletimol stands out due to its specific structure and the potential for fewer side effects compared to traditional NSAIDs. Its ability to treat both inflammatory conditions and progressive myopia highlights its versatility and potential for broader therapeutic applications.
Properties
CAS No. |
129855-29-4 |
---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(benzyliminomethyl)phenol |
InChI |
InChI=1S/C14H13NO/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-9,11,16H,10H2 |
InChI Key |
LPSMMAHYAIVSQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=CC=C2O |
Origin of Product |
United States |
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